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Compound of Interest

Compound Name: 4-(Trimethylsilyl)morpholine

Cat. No.: B079675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

4-(Trimethylsilyl)morpholine, a versatile organosilicon compound. The information presented

herein is intended to support research and development activities by offering detailed

spectroscopic characterization, experimental methodologies, and a logical workflow for

analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-
(Trimethylsilyl)morpholine.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

3.550 t O-CH₂

2.827 t N-CH₂

0.044 s Si-(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data
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Data for the ¹³C NMR spectrum of 4-(Trimethylsilyl)morpholine is not readily available in the

public domain and spectral databases searched.

Table 3: Infrared (IR) Spectroscopic Data
A detailed peak list for the infrared spectrum of 4-(Trimethylsilyl)morpholine is not available

in the public domain spectral databases. However, the spectrum is typically acquired as a neat

liquid film. Key expected absorptions based on the structure would include:

C-H stretching (alkane): ~2960-2850 cm⁻¹

Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹

C-O-C stretching: ~1115 cm⁻¹

C-N stretching: ~1070 cm⁻¹

Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained using electron ionization (EI) at 70 eV. The table below lists

the major fragments and their relative intensities.
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m/z Relative Intensity (%)
Tentative Fragment
Assignment

159 71.6 [M]⁺ (Molecular Ion)

144 74.5 [M - CH₃]⁺

101 83.4
[M - Si(CH₃)₃ + H]⁺ or

[C₄H₉NO]⁺

100 16.8 [M - Si(CH₃)₃]⁺ or [C₄H₈NO]⁺

86 100.0
[M - Si(CH₃)₃ - CH₂]⁺ or

[C₃H₆NO]⁺

73 81.0 [Si(CH₃)₃]⁺

59 52.4 [Si(CH₃)₂H]⁺

57 28.9 [C₄H₉]⁺ or [C₃H₅O]⁺

45 22.3 [C₂H₅O]⁺

43 11.3 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A solution of 4-(Trimethylsilyl)morpholine (approximately 5-10 mg) is

prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The

spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters are

used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: A more concentrated solution of 4-(Trimethylsilyl)morpholine
(approximately 20-50 mg) in CDCl₃ (~0.7 mL) is typically required. The spectrum is acquired on

a 100 MHz NMR spectrometer with proton decoupling. TMS is used as the internal reference (δ
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0.00 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure

the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

drop of neat 4-(Trimethylsilyl)morpholine liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the

range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the

sample analysis and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 4-
(Trimethylsilyl)morpholine in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC. The compound is separated from the solvent and introduced

into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the

resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(Trimethylsilyl)morpholine.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b079675#spectroscopic-data-nmr-ir-ms-for-4-
trimethylsilyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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